molecular formula C18H21N3O2 B15058622 Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15058622
M. Wt: 311.4 g/mol
InChI Key: KVCXEWIDGZZAKE-UHFFFAOYSA-N
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Description

Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core linked to a substituted pyridine ring. The pyridine moiety contains a 6-amino and 4-methyl substituent, while the pyrrolidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H21N3O2/c1-13-10-17(19)20-11-15(13)16-8-5-9-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3,(H2,19,20)

InChI Key

KVCXEWIDGZZAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.

    Substitution Reactions: The amino and methyl groups are introduced through substitution reactions using appropriate reagents such as amines and alkyl halides.

    Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine or pyridine derivatives.

Scientific Research Applications

Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to a specific receptor on the cell surface, triggering a cascade of intracellular events that lead to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyridine) Core Structure Molecular Formula Molecular Weight (g/mol) Key Notes References
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate (Target) 6-amino, 4-methyl Pyrrolidine Not provided Estimated ~296–309* Hypothetical compound
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate 6-amino, 2-methyl Pyrrolidine Not provided Not provided Discontinued (all sizes)
Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate 6-methoxy, 4-methyl Piperidine Not provided Not provided Piperidine core increases flexibility
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate 6-chloro, 4-methyl Piperidine Not provided 344.84 Electron-withdrawing Cl substituent
Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate 6-methyl, 2-position Pyrrolidine C₁₈H₂₀N₂O₂ 296.36 Methyl at pyridine 6-position

*Estimated based on analogs with similar frameworks (e.g., C₁₈H₂₀N₂O₂ for the 6-methyl analog ).

Substituent Effects

  • Amino vs. Methyl groups (as in and ) improve lipophilicity but lack polar interactions.

Core Ring Systems

  • Pyrrolidine vs. Piperidine :
    Pyrrolidine’s five-membered ring introduces more conformational rigidity than piperidine’s six-membered ring, which could influence target selectivity. Piperidine derivatives (e.g., ) may adopt multiple binding poses due to increased flexibility .

Stability and Commercial Availability

  • The chloro-substituted piperidine analog has a higher molecular weight (344.84 vs. ~296–309 for pyrrolidine analogs), which may affect pharmacokinetic properties like absorption.

Research Implications

While direct pharmacological data for the target compound are absent, structural comparisons suggest:

The 6-amino group could enhance solubility and target engagement compared to non-polar substituents.

The pyrrolidine core may favor rigid, high-affinity interactions with enzymes or receptors.

Further studies should explore the impact of 4-methyl vs. 2-methyl pyridine substitution on metabolic stability and bioavailability.

Biological Activity

Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate, also known by its CAS number 1352511-79-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the amino group and the pyridine ring suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. In vitro tests showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)15.63
U-937 (Leukemia)12.45
A549 (Lung)10.20

These values indicate that the compound has a promising profile for further development as an anticancer agent, especially considering its lower IC50 values compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound was tested against several strains, yielding the following results:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in MDPI highlighted that derivatives of pyrrolidine compounds exhibit enhanced anticancer activity through apoptosis induction in MCF-7 cells. This compound was included in this analysis, reinforcing its potential as a chemotherapeutic candidate .
  • Neuroleptic Activity : Another research highlighted similar compounds with structural similarities exhibiting neuroleptic effects, suggesting that this compound may also influence neurological pathways positively .
  • Structure–Activity Relationship : A comprehensive structure–activity relationship analysis revealed that modifications on the pyrrolidine and pyridine rings could significantly enhance biological activity, paving the way for optimized drug design .

Q & A

Q. What synthetic methodologies are commonly employed for benzyl pyrrolidine carboxylate derivatives?

The synthesis of benzyl pyrrolidine carboxylate derivatives typically involves:

  • Multi-step organic reactions : For example, coupling reactions (e.g., amide bond formation) using reagents like Cbz-protected amino acids, as described in a protocol starting with Cbz-Pro-Val (0.30 mmol scale) .
  • Purification : Column chromatography (e.g., hexanes/EtOAC gradients) is widely used, achieving yields up to 97% for some derivatives .
  • Catalysis : Iron-catalyzed radical reactions (e.g., Fe(dibm)₃) for C–C bond construction, with optimized conditions at 60°C in ethanol .

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies rotameric signals (e.g., split peaks due to tertiary amide rotamers) .
    • HRMS : Confirms molecular weight (e.g., [M + Na]+ with <0.5 ppm error) .
    • IR : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Chromatography : Purity is verified via HPLC or TLC .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes .
    • Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Toxicology : Due to unstudied toxicological properties, assume acute toxicity and prioritize in vitro testing before in vivo studies .

Advanced Research Questions

Q. How should researchers address contradictory NMR data caused by rotational isomers?

  • Methodological Solutions :
    • Variable Temperature NMR : Elevating temperature (e.g., 40–60°C) can coalesce rotameric signals into single peaks .
    • Computational Modeling : DFT calculations predict energetically favored conformers to assign signals .
    • 2D NMR : Use NOESY or COSY to confirm spatial correlations between protons .

Q. What strategies optimize synthetic yields for pyrrolidine carboxylate derivatives?

  • Reaction Parameters :

    FactorOptimization ExampleYield Improvement
    CatalystFe(dibm)₃ (0.5 mol%) in radical reactions65% → 78%
    StoichiometryExcess acrylate (3.0 equiv) improves coupling efficiency
    SolventEtOH enhances solubility of polar intermediates
  • Workflow : Monitor reactions via LC-MS to terminate at peak conversion .

Q. How to design experiments given the compound’s uninvestigated toxicological profile?

  • In Vitro Screening : Prioritize cytotoxicity assays (e.g., HepG2 cells) to establish safe dosage ranges .
  • Environmental Controls : Use closed systems (e.g., Schlenk lines) to minimize exposure during synthesis .
  • Alternative Derivatives : Modify the 4-methylpyridin-3-yl group to reduce bioactivity while retaining core functionality .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Functional Group Modifications :
    • Replace the 6-amino group with halogens (e.g., bromine) to enhance receptor binding .
    • Introduce sulfonyl or trifluoromethyl groups to improve metabolic stability .
  • Assays :
    • In Vitro : Measure IC₅₀ against target receptors (e.g., orexin receptors) .
    • In Vivo : Use rodent models to assess pharmacokinetics (e.g., half-life, bioavailability) .

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